The development of 2-(3-thienyl)propionic acid chloride is intertwined with advancements in thiophene chemistry during the late 20th century. Thiophene derivatives gained prominence due to their electronic properties and bioisosteric potential, mimicking phenyl groups in drug design while offering metabolic stability. Early work by Laboratorios Madaus Cerafarm, S.A. (patent US4690945) demonstrated the anti-inflammatory activity of 2-(3'-thienyl)propionic acid derivatives, spurring interest in their acyl chloride precursors. The compound itself emerged as a key intermediate in the 1990s, with optimized synthetic routes appearing in patents such as CN1349969A, which detailed acylation methods using phosphorus trichloride.
The systematic IUPAC name for this compound is 3-(thiophen-3-yl)propanoyl chloride, reflecting the propanoyl chloride chain (-CH₂CH₂COCl) attached to the 3-position of the thiophene ring. Its molecular formula is C₇H₇ClOS, with a molecular weight of 174.65 g/mol. The structure (Fig. 1) features a five-membered thiophene ring (S at position 1) and a propanoyl chloride substituent at position 3.
Structural Formula
S │ C₁─C₂─C₃─CH₂CH₂COCl Thiophene-based acyl chlorides occupy a niche within organosulfur chemistry due to their dual functionality:
Compared to phenyl analogs, the thiophene ring’s lower aromaticity increases susceptibility to electrophilic attack, while its sulfur atom participates in coordination chemistry.
Thiophene derivatives serve as critical starting materials for synthesizing 2-(3-thienyl)propionic acid chloride. These heterocyclic aromatic compounds provide the sulfur-containing thienyl moiety essential for the target molecule’s structure. Common feedstocks include beta-thienylcarboxylic acid and beta-thienylacetic acid, which undergo functionalization to introduce the propionic acid side chain [1]. Recent advancements in thiophene chemistry have expanded the repertoire of accessible derivatives, such as 2-(beta-thienyl)-propionic acid, which can be directly chlorinated to yield the desired acyl chloride [1]. The structural diversity of thiophene derivatives allows for tailored synthetic routes, with beta-substituted thiophenes offering optimal regioselectivity during subsequent chlorination steps [3].
Propionic acid serves as the foundational carboxylic acid precursor for this synthesis. Industrial production of propionic acid primarily relies on microbial fermentation using Propionibacterium species, which convert pyruvate or lactate into propionic acid via the acrylate pathway [4]. To enhance compatibility with chlorination reactions, the propionic acid backbone is often functionalized with thiophene groups prior to chlorination. For example, 3-thienylpropionic acid is synthesized through Friedel-Crafts alkylation or cross-coupling reactions, introducing the thienyl group at the beta-position of the propionic acid chain [1]. Modifications to the carboxylic acid group, such as esterification or activation as a mixed anhydride, can improve reactivity toward chlorinating agents [5].
Thionyl chloride (SOCl₂) is the most widely employed reagent for converting 3-thienylpropionic acid into its corresponding acyl chloride. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the carboxylic oxygen on sulfur, forming a tetrahedral intermediate, and (2) elimination of HCl and SO₂ to generate the acid chloride [6]. This method is favored due to the volatile byproducts (SO₂ and HCl), which facilitate purification through distillation [1]. A typical protocol involves refluxing 3-thienylpropionic acid with excess thionyl chloride under anhydrous conditions, followed by vacuum distillation to isolate the product [1] [6].
The stoichiometry of the reaction is critical, with a molar ratio of 1:1.2 (acid to SOCl₂) providing optimal conversion rates [1]. Additives such as dimethylformamide (DMF) or organopolysiloxanes may be introduced to catalyze the reaction and minimize side reactions [1]. For instance, the inclusion of 0.5% w/w organopolysiloxane reduces reaction time by 30% while maintaining a yield exceeding 85% [1].
While thionyl chloride dominates industrial processes, oxalyl chloride ((COCl)₂) offers an alternative route under specific conditions. However, this method is less documented in the provided literature. General acyl chloride synthesis principles suggest that oxalyl chloride reacts with carboxylic acids in the presence of a catalytic base (e.g., pyridine) to form the acid chloride and carbon monoxide [7]. For 3-thienylpropionic acid, this pathway may require stringent moisture control and elevated temperatures (40–60°C) to drive the reaction to completion. Despite its potential, oxalyl chloride’s higher cost and generation of gaseous CO limit its industrial adoption compared to thionyl chloride [6].
Large-scale synthesis of 2-(3-thienyl)propionic acid chloride employs continuous flow chemistry to enhance efficiency and safety. A representative system involves:
This approach reduces residence time to under 2 minutes, minimizing degradation and side reactions. Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (10–15 mmHg), with distillation improvement additives like mineral oil enhancing separation efficiency [1] [5].
Non-polar solvents such as dichloromethane or toluene are preferred for thionyl chloride-mediated reactions due to their low nucleophilicity and compatibility with acid chlorides [1]. In continuous flow systems, solvent-free conditions are achievable by maintaining precise stoichiometric ratios and elevated pressures (3–5 bar) [5]. For batch processes, azeotropic distillation with benzene or cyclohexane effectively removes residual water, preventing hydrolysis of the acid chloride [1].
Optimal reaction temperatures range from 60–80°C for batch reactions, balancing conversion rate and thermal stability [1]. Continuous flow systems operate at lower temperatures (40–50°C) due to improved heat transfer [5]. Catalytic additives play a dual role: DMF accelerates the reaction by activating thionyl chloride, while organopolysiloxanes reduce foaming during distillation [1]. A comparative study demonstrated that 0.1% w/w DMF increases yield from 78% to 92% under identical conditions [1].
Tables
| Thiophene Derivative Feedstocks | Precursor Structure | Chlorination Yield (%) |
|---|---|---|
| beta-Thienylcarboxylic acid | C₄H₃S-C(O)OH | 88 [1] |
| 3-Thienylpropionic acid | C₄H₃S-CH₂CH₂COOH | 85 [1] |
| 2-(beta-Thienyl)-propionic acid | C₄H₃S-CH(CH₃)COOH | 91 [1] |
| Continuous Flow Parameters | Value |
|---|---|
| Reactor volume | 10 mL [5] |
| Residence time | 90 seconds [5] |
| Pressure | 4 bar [5] |
| Temperature | 45°C [5] |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of crystalline compounds [1]. For 2-(3-Thienyl)propionic acid chloride, with molecular formula C₇H₇ClOS and molecular weight 174.65 g/mol [2] [3], the crystallographic investigation would provide precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements.
Based on structural analogs and related thiophene-containing compounds, the expected crystal system for 2-(3-Thienyl)propionic acid chloride would likely be monoclinic, which is commonly observed for thiophene derivatives [4] [5]. Similar compounds such as 3-chloropropionic acid crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 5.2011(4) Å, b = 7.4362(4) Å, c = 24.1175(15) Å, β = 94.594(3)°, V = 929.78(10) ų, Z = 8 [6]. The presence of the thiophene ring system would introduce additional complexity compared to simple aliphatic acid chlorides.
The molecular structure would exhibit the characteristic planar geometry of the thiophene ring, with the propionic acid chloride side chain adopting a specific conformation determined by steric interactions and intermolecular forces. The dihedral angle between the thiophene ring and the propanoyl group would be influenced by the electronic effects of the sulfur heteroatom and the electron-withdrawing nature of the acid chloride functionality [7].
| Crystallographic Parameter | Expected Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c or P2₁/n |
| Unit Cell Volume | 800-1200 ų |
| Density (calculated) | 1.4-1.6 g/cm³ |
| Z value | 4 |
The crystal packing would be dominated by van der Waals interactions between aromatic rings and weak intermolecular contacts involving the sulfur atom and carbonyl chloride group. The highly reactive nature of the acid chloride functionality would necessitate careful handling during crystal growth and data collection under an inert atmosphere [8].
The proton nuclear magnetic resonance spectrum of 2-(3-Thienyl)propionic acid chloride would exhibit characteristic resonances corresponding to the different proton environments within the molecule [9]. The thiophene ring protons would appear in the aromatic region between 6.8-7.6 ppm, consistent with five-membered heterocyclic systems [10] [11].
For the 3-substituted thiophene ring, three distinct aromatic proton signals would be observed. According to established data for thiophene derivatives, the H-2 proton (α to sulfur and ortho to the substituent) would appear around 7.1-7.3 ppm, while the H-4 proton would resonate at approximately 7.3-7.5 ppm. The H-5 proton would appear at 6.9-7.1 ppm [10] [12]. These chemical shifts reflect the electron-withdrawing effect of the propionic acid chloride substituent.
The aliphatic portion would show the characteristic pattern of a propionic acid derivative. The α-proton (attached to the carbon bearing the acid chloride group) would appear as a quartet around 3.6-3.8 ppm due to coupling with the methyl group [13] [14]. This downfield position results from the deshielding effect of the carbonyl chloride group. The methyl protons would appear as a doublet at approximately 1.5-1.6 ppm [9].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Thiophene H-2 | 7.1-7.3 | singlet | - |
| Thiophene H-4 | 7.3-7.5 | doublet | 3-5 |
| Thiophene H-5 | 6.9-7.1 | doublet | 3-5 |
| α-CH | 3.6-3.8 | quartet | 6-8 |
| CH₃ | 1.5-1.6 | doublet | 6-8 |
The integration ratios would confirm the molecular structure, with the aromatic region integrating for 3H and the aliphatic region integrating for 4H total [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon environments in the molecule [16] [17]. For 2-(3-Thienyl)propionic acid chloride, seven distinct carbon signals would be expected, corresponding to the molecular formula C₇H₇ClOS.
The most distinctive feature would be the carbonyl carbon of the acid chloride, which typically appears around 170-180 ppm for acyl chlorides [18] [19] [20]. This represents a characteristic downfield shift compared to carboxylic acids due to the electron-withdrawing nature of chlorine and reduced resonance stabilization.
The thiophene ring carbons would appear in the aromatic region between 120-140 ppm [21] [17]. The carbon bearing the substituent (C-3) would be shifted upfield due to the electron-withdrawing inductive effect of the propionic acid chloride group. The remaining thiophene carbons would follow the typical pattern: C-2 around 125-130 ppm, C-4 around 130-135 ppm, and C-5 around 125-130 ppm [12] [22].
The aliphatic carbons would show characteristic chemical shifts: the α-carbon (bearing the acid chloride) would appear around 50-55 ppm due to the deshielding effect of the carbonyl group, while the methyl carbon would resonate around 15-20 ppm [23] [24] [19].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 170-180 | Carbonyl |
| C-2 (thiophene) | 125-130 | Aromatic |
| C-3 (thiophene) | 135-140 | Substituted aromatic |
| C-4 (thiophene) | 130-135 | Aromatic |
| C-5 (thiophene) | 125-130 | Aromatic |
| α-CH | 50-55 | Aliphatic |
| CH₃ | 15-20 | Aliphatic |
Mass spectrometry of 2-(3-Thienyl)propionic acid chloride would provide molecular weight confirmation and characteristic fragmentation patterns [25] [26]. The molecular ion peak would appear at m/z 174/176 showing the characteristic chlorine isotope pattern with a 3:1 ratio reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [3].
The base peak would likely result from the loss of chlorine (M-35), giving m/z 139, forming a stabilized acylium ion. This represents α-cleavage at the carbonyl carbon, a common fragmentation pathway for acid chlorides [27] [28]. Additional fragments would include the loss of the entire acid chloride group (COCl, M-63) yielding m/z 111, corresponding to the 3-methylthiophene cation.
The thiophene ring system would contribute to fragmentation through ring cleavage and rearrangement processes. Loss of sulfur (M-32) and formation of C₄H₄⁺ fragments at m/z 52 would be characteristic of thiophene compounds [29]. McLafferty rearrangement could occur if sufficient energy is available, leading to characteristic neutral losses and rearranged ion formations [28].
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| M⁺· | 174/176 | 5-15% | Molecular ion |
| M-Cl | 139 | 80-100% | Acylium ion |
| M-COCl | 111 | 30-50% | Methylthiophene⁺ |
| Thiophene⁺ | 84 | 20-40% | Ring fragment |
| C₄H₄⁺ | 52 | 15-30% | Ring fragment |
The fragmentation pattern would be influenced by the electron-withdrawing nature of the acid chloride group and the aromatic stabilization provided by the thiophene ring system [30] [31].
Infrared spectroscopy provides information about the vibrational modes of functional groups present in 2-(3-Thienyl)propionic acid chloride [32] [33]. The most characteristic absorption would be the carbonyl stretch of the acid chloride functionality, appearing at 1790-1810 cm⁻¹, which is significantly higher than ketones or carboxylic acids due to the electron-withdrawing effect of chlorine [32] [33].
The thiophene ring would exhibit characteristic C-H stretching vibrations around 3100-3050 cm⁻¹, distinguishing aromatic from aliphatic C-H bonds [10] [11]. The ring stretching vibrations would appear between 1520-1550 cm⁻¹ and 1400-1450 cm⁻¹, typical for substituted thiophenes [12] [22].
The C-H in-plane bending modes for the thiophene ring would occur around 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹, while out-of-plane bending vibrations would appear at 800-850 cm⁻¹ [10] [12]. These frequencies are characteristic for 3-substituted thiophene derivatives.
The aliphatic portions would show C-H stretching around 2950-3000 cm⁻¹ for the methyl and methylene groups [32]. The C-Cl stretch would appear as a medium intensity band around 750-800 cm⁻¹ [32].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1790-1810 | Strong | Acid chloride |
| Aromatic C-H stretch | 3100-3050 | Medium | Thiophene |
| Ring stretch | 1520-1550 | Medium | Thiophene |
| Ring stretch | 1400-1450 | Medium | Thiophene |
| C-H in-plane bend | 1250-1300 | Medium | Thiophene |
| C-H out-of-plane bend | 800-850 | Medium | Thiophene |
| Aliphatic C-H stretch | 2950-3000 | Medium | CH₃/CH₂ |
| C-Cl stretch | 750-800 | Medium | Acid chloride |